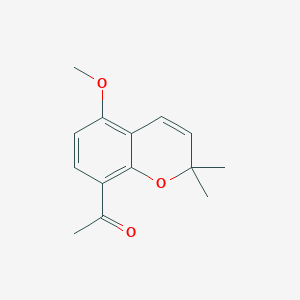![molecular formula C11H10N2O4 B15066853 [(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid CAS No. 88267-83-8](/img/structure/B15066853.png)
[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy)acetic acid is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy)acetic acid typically involves the condensation of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of anthranilic acid with acetic anhydride, followed by cyclization and subsequent oxidation to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to streamline the production process and ensure consistency in product quality .
化学反应分析
Types of Reactions
2-((1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 2-((1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways, such as those involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
Quinazolinone: The parent compound with a similar core structure but lacking the acetic acid moiety.
2-Methyl-4-oxoquinazolinone: A derivative with a methyl group at the 2-position.
4-Oxo-3,4-dihydroquinazolin-2-yl derivatives: Compounds with various substituents at the 2-position.
Uniqueness
2-((1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy)acetic acid is unique due to the presence of the acetic acid moiety, which can enhance its solubility and reactivity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its diverse range of applications .
属性
CAS 编号 |
88267-83-8 |
|---|---|
分子式 |
C11H10N2O4 |
分子量 |
234.21 g/mol |
IUPAC 名称 |
2-(1-methyl-4-oxoquinazolin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C11H10N2O4/c1-13-8-5-3-2-4-7(8)10(16)12-11(13)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI 键 |
HGQXNEFEOJIXMT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)N=C1OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)
![5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B15066812.png)


![5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B15066828.png)




![[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol](/img/structure/B15066855.png)
![6-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15066862.png)



